

# A Comparative Analysis of Dilept and Noopept: Two Dipeptide Nootropics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent dipeptide nootropics, **Dilept** and Noopept. Both compounds, developed in Russia, have garnered attention for their cognitive-enhancing and neuroprotective properties. This document aims to offer an objective comparison of their biochemical characteristics, mechanisms of action, and performance in preclinical studies, supported by available experimental data.

#### **Overview and Chemical Structures**

**Dilept** (N-caproyl-L-prolyl-L-tyrosine) is a neurotensin peptidomimetic with antipsychotic and nootropic effects.[1] Noopept (N-phenylacetyl-L-prolylglycine ethyl ester) is a dipeptide analog of the racetam class of drugs, known for its cognitive-enhancing properties.[2]

### **Comparative Data Summary**

The following tables summarize the available quantitative data for **Dilept** and Noopept, facilitating a direct comparison of their pharmacokinetic profiles and efficacy in preclinical models.

#### **Table 1: Pharmacokinetic Parameters in Rats**



Parameter	Dilept (Oral Administration)	Noopept (Oral Administration, 50 mg/kg)	Reference
Tmax (Time to Maximum Concentration)	~1 hour	0.116 hours (7 minutes)	[3][4]
Cmax (Maximum Concentration)	Not explicitly quantified in available literature	0.82 mcg/mL (serum), 1.289 mcg/mL (brain)	[4]
Bioavailability	Low (significant first- pass metabolism)	High oral bioavailability, comparable to injection	[4][5]
Metabolism	Intensive biotransformation into two main metabolites (M-1 and M-2)	Pro-drug for cycloprolylglycine (CPG)	[3][6]
Half-life (t½)	Parent drug detectable for ~2 hours in rat plasma	~6.5 minutes (parent compound)	[3][7]

**Table 2: Efficacy in Preclinical Behavioral Models** 



Behavioral Test	Dilept (Effective Dose)	Noopept (Effective Dose)	Effect	Reference
Passive Avoidance Test	Not explicitly quantified in available literature	0.5 mg/kg (i.p.)	Prevention of amnesia induced by beta-amyloid injection.[8]	[8]
Extrapolation Avoidance Test	Not explicitly quantified in available literature	Not explicitly tested in available literature	Elimination of learning disturbances caused by scopolamine.[2]	[2]
Forced Swim Test	Not explicitly quantified in available literature	0.05-0.10 mg/kg (injections)	Abolished learned helplessness.[4]	[4]

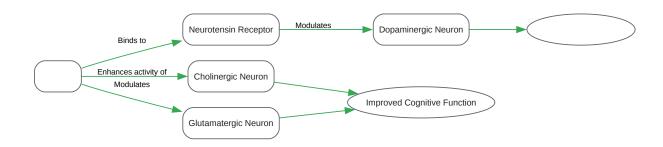
### **Mechanism of Action**

### **Dilept**

**Dilept**'s mechanism of action is multifaceted, primarily revolving around its interaction with the neurotensin and cholinergic systems.

- Neurotensin System: As a neurotensin analog, **Dilept** is believed to exert its effects through neurotensin receptors. Neurotensin itself is implicated in the regulation of dopamine pathways, which is consistent with **Dilept**'s observed antipsychotic properties.[1]
- Cholinergic and Glutamatergic Systems: Studies have shown that **Dilept** possesses
  cholinopositive effects, counteracting learning disturbances induced by the cholinergic
  antagonist scopolamine.[2] It is also suggested to modulate the glutamatergic system, which
  plays a crucial role in learning and memory.





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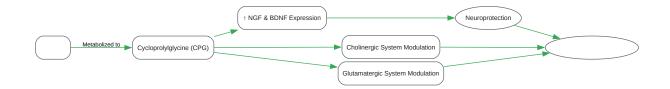
Diagram 1: Proposed signaling pathway for **Dilept**.

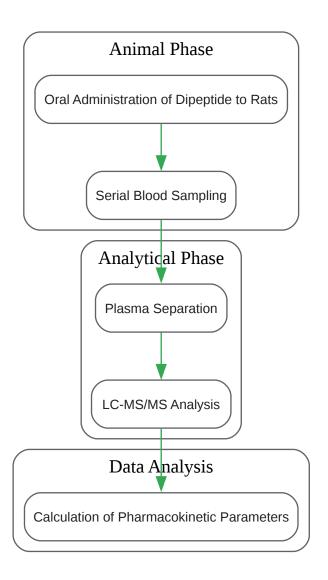
#### Noopept

Noopept is a pro-drug, with its primary metabolite, cycloprolylglycine (CPG), being responsible for many of its nootropic effects.[6] Its mechanism is thought to involve several pathways:

- Neurotrophic Factors: Noopept has been shown to increase the expression of Nerve Growth
  Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[4] These
  neurotrophins are critical for neuronal survival, growth, and synaptic plasticity.
- Cholinergic System: Noopept exhibits a cholinopositive effect, which is believed to contribute to its memory-enhancing properties.[9]
- Glutamatergic System: It modulates the activity of AMPA and NMDA receptors, protecting against glutamate-induced excitotoxicity.[10]







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- To cite this document: BenchChem. [A Comparative Analysis of Dilept and Noopept: Two Dipeptide Nootropics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12323279#comparative-analysis-of-dilept-and-other-dipeptides]

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